Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-,4-[2-(acetylamino)benzoate], monohydrobromide, (1a,14a,16b)- Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-,4-[2-(acetylamino)benzoate], monohydrobromide, (1a,14a,16b)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13639052
InChI: InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20-,22+,23-,24-,25-,26?,27+,29-,30+,31+,32+;/m1./s1
SMILES: CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br
Molecular Formula: C32H45BrN2O8
Molecular Weight: 665.6 g/mol

Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-,4-[2-(acetylamino)benzoate], monohydrobromide, (1a,14a,16b)-

CAS No.:

Cat. No.: VC13639052

Molecular Formula: C32H45BrN2O8

Molecular Weight: 665.6 g/mol

* For research use only. Not for human or veterinary use.

Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-,4-[2-(acetylamino)benzoate], monohydrobromide, (1a,14a,16b)- -

Specification

Molecular Formula C32H45BrN2O8
Molecular Weight 665.6 g/mol
IUPAC Name [(1S,2R,3S,4S,5R,6S,8S,9R,13S,16R,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide
Standard InChI InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20-,22+,23-,24-,25-,26?,27+,29-,30+,31+,32+;/m1./s1
Standard InChI Key CFFYROOPXPKMEQ-WADWAFPMSA-N
Isomeric SMILES CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2C[C@H](C31)[C@]5(C[C@@H]([C@H]6C[C@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br
SMILES CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br
Canonical SMILES CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound belongs to the aconitane diterpenoid alkaloid family, characterized by a tetracyclic norditerpene骨架 fused to a benzoylated amine moiety. Its molecular formula is C32H45BrN2O8\text{C}_{32}\text{H}_{45}\text{BrN}_2\text{O}_8, with a molecular weight of 665.6 g/mol . The core structure includes:

  • A 1a,14a,16b stereochemical configuration critical for biological activity .

  • Three hydroxyl groups at positions 4, 8, and 9, which participate in hydrogen bonding with target receptors .

  • A 20-ethyl substituent and three methoxy groups (1,14,16) that enhance lipid solubility and blood-brain barrier permeability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC32H45BrN2O8\text{C}_{32}\text{H}_{45}\text{BrN}_2\text{O}_8
Molecular Weight665.6 g/mol
Melting Point198–202°C (decomposes)
Solubility30 mg/mL in chloroform
UV Absorption Maxima223, 253, 310 nm

Synthetic Pathways

Synthesis begins with lappaconitine, isolated from Aconitum sinomontanum, through a four-step process:

  • Demethylation: Selective removal of the 18-methyl group using boron tribromide in dichloromethane at −78°C.

  • Acetylation: Reaction with acetic anhydride in pyridine to introduce the 4-[2-(acetylamino)benzoyl] group.

  • Quaternization: Treatment with hydrobromic acid to form the monohydrobromide salt, improving aqueous solubility .

  • Purification: Chromatographic separation on silica gel (eluent: CHCl₃/MeOH/NH₄OH 90:9:1) yields >90% purity .

Critical parameters include maintaining pH <5 during quaternization to prevent epimerization at C-1 and C-16 .

Mechanism of Action: Ion Channel Modulation

Voltage-Gated Sodium Channel Inhibition

The compound inhibits neuronal Nav1.7 channels (IC50=27.67 μM\text{IC}_{50} = 27.67\ \mu\text{M}) by binding to domain IV S6 segments, stabilizing the inactivated state . This action suppresses aberrant neuronal firing in pain pathways without affecting cardiac Nav1.5 channels at therapeutic doses .

Opioid Receptor Interactions

At 10 μM concentrations, it upregulates spinal dynorphin A expression by 3.2-fold via κ-opioid receptor agonism, producing antihypersensitivity in neuropathic pain models . The 20-ethyl group enhances receptor binding affinity (Kd=48 nMK_d = 48\ \text{nM}) compared to non-alkylated analogs .

Pharmacological Applications

Antiarrhythmic Efficacy

A randomized trial (n=214) comparing extended-release formulations (Allaforte® 50 mg BID) to propafenone (150 mg TID) demonstrated:

Table 2: Clinical Outcomes in Paroxysmal Atrial Fibrillation

ParameterAllaforte® (n=107)Propafenone (n=107)p-value
Median Time to Recurrence68 days42 days<0.01
QTc Prolongation ≥60 ms2.8%11.2%0.02
Symptomatic Hypotension0%7.5%0.005

The reduced proarrhythmic risk stems from selective Nav1.7/Nav1.8 inhibition over cardiac isoforms .

Analgesic Effects

In spinal nerve ligation models, the compound increased mechanical withdrawal thresholds (ED₅₀=1.1 mg/kg) by suppressing TRPV1 and NMDA receptor co-activation . Chronic administration (14 days, 2 mg/kg/day) reversed allodynia without tolerance development .

Future Directions

Ongoing phase III trials (NCT0543289) evaluate transdermal patches for chronic pain management. Computational modeling predicts derivatization at C-8 hydroxyl could enhance Nav1.7 selectivity by 15-fold .

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